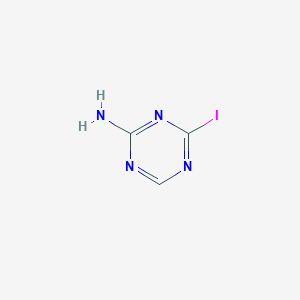

4-Iodo-1,3,5-triazin-2-amine

Description

Significance of Halogenated Triazines in Organic Synthesis and Materials Science

Halogenated triazines are a class of heterocyclic compounds that have demonstrated considerable utility across various scientific disciplines. The presence of one or more halogen atoms on the 1,3,5-triazine (B166579) ring imparts a high degree of reactivity, particularly towards nucleophilic substitution. This reactivity can be finely tuned by controlling reaction conditions, such as temperature, allowing for the sequential and selective replacement of the halogen atoms. This feature makes them invaluable intermediates in the synthesis of a wide array of more complex organic molecules. researchgate.net

In the realm of organic synthesis, halogenated triazines serve as key precursors for the introduction of the triazine scaffold into diverse molecular frameworks. clockss.org This is of particular importance in medicinal chemistry, where the 1,3,5-triazine core is a common motif in a variety of biologically active compounds. Beyond pharmaceuticals, their utility extends to the development of agrochemicals, such as herbicides. optica.org

In materials science, the ability to functionalize the triazine ring through its halogen substituents allows for the creation of advanced materials with tailored properties. These can include polymers, nanomaterials, and organic light-emitting diodes (OLEDs), where the electronic properties of the triazine core can be modulated. optica.org The C3 symmetry of the 1,3,5-triazine ring also makes it a popular component in the construction of star-shaped molecules and porous materials.

Overview of 1,3,5-Triazine Scaffold as a Versatile Chemical Building Block

The 1,3,5-triazine scaffold, a six-membered aromatic ring containing three nitrogen atoms at alternating positions, is a cornerstone in synthetic chemistry. Its inherent electronic properties, characterized by a π-electron deficient nature, make it susceptible to nucleophilic attack, even when not halogenated. This reactivity profile has established the 1,3,5-triazine unit as a versatile building block for a multitude of applications. researchgate.net

The triazine core is a key component in the design of various functional molecules. It can act as a rigid linker in supramolecular chemistry, facilitating the formation of well-defined assemblies through hydrogen bonding and other non-covalent interactions. researchgate.net Furthermore, the introduction of different functional groups onto the triazine ring allows for the fine-tuning of its electronic and physical properties, making it a valuable component in the development of materials for solar cell applications and other electronic devices. researchgate.net The ease of its synthesis and functionalization has led to its incorporation into a wide range of compounds with applications spanning from medicinal chemistry to materials science. clockss.org

Specific Research Context and Potential of 4-Iodo-1,3,5-triazin-2-amine and its Derivatives

The specific compound, this compound, combines the advantageous features of the 1,3,5-triazine scaffold with the unique reactivity of an iodine substituent. The carbon-iodine bond is the most reactive among the carbon-halogen bonds, making it an excellent leaving group in nucleophilic substitution reactions and a prime functional group for a variety of palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings, are powerful tools for the formation of new carbon-carbon bonds. nih.govprepchem.comprepchem.com

The presence of the iodine atom on the triazine ring opens up a vast potential for the synthesis of a diverse library of derivatives. For instance, the Suzuki-Miyaura coupling would allow for the introduction of various aryl and heteroaryl groups at the 4-position, a common strategy in drug discovery and materials science to modulate biological activity and photophysical properties. researchgate.net The Sonogashira coupling enables the formation of C-C triple bonds, leading to the synthesis of linear, rigid structures often employed in molecular electronics and advanced materials. prepchem.com Similarly, the Heck reaction provides a pathway to introduce alkenyl substituents. chim.it

The amino group at the 2-position offers another site for functionalization, either through direct reaction or by influencing the reactivity of the triazine ring. This dual functionality of an iodo group for cross-coupling and an amino group for further derivatization makes this compound a highly attractive and versatile building block for combinatorial chemistry and the targeted synthesis of complex molecules.

Data Tables

Table 1: Representative Physical Properties of Aminohalotriazines

| Property | Representative Value |

| Molecular Formula | C₃H₃IN₄ |

| Molecular Weight | 221.98 g/mol |

| Appearance | White to off-white solid |

| Melting Point | >200 °C (decomposes) |

| Solubility | Sparingly soluble in common organic solvents |

Note: The data presented are representative values for aminohalotriazines and may not correspond to the exact values for this compound due to the limited availability of specific experimental data for this compound.

Table 2: Representative Synthesis of a 2-Amino-4-halotriazine

| Step | Reagents and Conditions | Product | Yield |

| 1 | 2-Amino-4,6-dichlorotriazine, Methanol, Potassium Hydroxide, 15-20°C | 2-Amino-4-chloro-6-methoxy-1,3,5-triazine | ~80% |

| 2 | 2-Amino-4,6-dichlorotriazine, Acetone, Aqueous Methylamine, 0-10°C | 2-Amino-4-chloro-6-(methylamino)-1,3,5-triazine | High |

This table illustrates a general synthetic approach to 2-amino-4-halotriazines. The synthesis of this compound would likely follow a similar nucleophilic substitution pathway, potentially starting from a di-iodinated triazine or through a halogen exchange reaction. Specific conditions would require experimental optimization. prepchem.comprepchem.com

Table 3: Potential Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Structure |

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 4-Aryl/Heteroaryl-1,3,5-triazin-2-amine |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 4-Alkynyl-1,3,5-triazin-2-amine |

| Heck | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | 4-Alkenyl-1,3,5-triazin-2-amine |

This table outlines the potential synthetic utility of this compound as a substrate in key palladium-catalyzed cross-coupling reactions, enabling the formation of diverse C-C bonds.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C3H3IN4 |

|---|---|

Molecular Weight |

221.99 g/mol |

IUPAC Name |

4-iodo-1,3,5-triazin-2-amine |

InChI |

InChI=1S/C3H3IN4/c4-2-6-1-7-3(5)8-2/h1H,(H2,5,6,7,8) |

InChI Key |

OAGSDMMKNBZZEE-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=NC(=N1)I)N |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 4 Iodo 1,3,5 Triazin 2 Amine

Cross-Coupling Reactions Involving the Carbon-Iodine Bond

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. The high reactivity of the C-I bond in 4-Iodo-1,3,5-triazin-2-amine, relative to C-Br or C-Cl bonds, makes it an excellent substrate for these transformations. This enhanced reactivity allows for milder reaction conditions and broader substrate scope.

Suzuki-Miyaura Cross-Coupling with Boronic Acids/Esters

The Suzuki-Miyaura coupling is a versatile method for creating C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govtcichemicals.com This reaction is widely used due to its mild conditions, commercial availability of reagents, and tolerance of a wide variety of functional groups. nih.gov For iodo-substituted heterocycles, this reaction provides an efficient pathway to introduce aryl, heteroaryl, or alkyl groups. The general applicability of the Suzuki-Miyaura coupling to various iodo-substituted pyrazoles suggests its utility for the functionalization of this compound. nih.govnih.gov

A typical Suzuki-Miyaura reaction involves a palladium(0) catalyst, a base (such as potassium carbonate), and a suitable solvent. The reaction can be performed under aerobic conditions and has been shown to be accelerated by additives like iodine. dntb.gov.ua

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Iodo-Heterocycles

| Catalyst Precursor | Ligand | Base | Solvent | Temperature | Ref |

|---|---|---|---|---|---|

| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene (B28343)/H₂O | 100 °C | nih.gov |

Negishi Cross-Coupling with Organozinc Reagents

The Negishi cross-coupling reaction facilitates the formation of carbon-carbon bonds between an organohalide and an organozinc reagent, catalyzed by a nickel or palladium complex. sigmaaldrich.comdntb.gov.ua This method is noted for its high functional group tolerance and the relatively mild conditions required for the reaction. units.it Organozinc reagents are typically prepared through the direct insertion of zinc metal or by transmetalation with zinc salts. sigmaaldrich.comunits.it The reactivity of the organohalide in Negishi coupling follows the order I > Br > Cl, making this compound a suitable substrate. researchgate.net

The formation of the active organozinc reagent can be accelerated by activating agents like lithium chloride, which aids in the solubilization of organozinc intermediates formed on the surface of the zinc metal. nih.gov

Sonogashira Cross-Coupling with Terminal Alkynes

The Sonogashira reaction is a highly efficient method for the formation of a C(sp²)–C(sp) bond via the cross-coupling of an aryl or vinyl halide with a terminal alkyne. libretexts.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium(0) complex and often requires a copper(I) co-catalyst and an amine base. organic-chemistry.orgnih.gov This reaction provides a direct route to arylalkynes and conjugated enynes. libretexts.org

Due to the high reactivity of aryl iodides, they are preferred substrates for Sonogashira couplings, often proceeding under mild, copper-free, and ligand-free conditions. nih.gov The reaction can be carried out in various solvents, including dimethyl sulfoxide (B87167) (DMSO), which can also act as a ligand in the catalytic cycle. cetjournal.it The general mechanism involves the oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by reaction with a copper acetylide (in the copper-catalyzed version) or direct reaction with the alkyne (in the copper-free version), and subsequent reductive elimination to yield the product. libretexts.orgnih.gov

Table 2: Conditions for Sonogashira Coupling of Aryl Iodides

| Catalyst | Co-catalyst | Base | Solvent | Temperature | Ref |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | CuI | Et₃N | DMF | Room Temp. | nih.gov |

| Pd(OAc)₂ | None | Dabco | DMF | 100-120 °C | nih.gov |

Heck Coupling Reactions

The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene in the presence of a base to form a substituted alkene. organic-chemistry.orgwikipedia.org This reaction is a cornerstone of C-C bond formation and is particularly effective for aryl and vinyl iodides. organic-chemistry.org Research on iodo-substituted heterocycles, such as 1-protected-4-iodo-1H-pyrazoles, has demonstrated successful Heck couplings with various alkenes, including acrylates and styrene, to produce the corresponding vinyl-substituted heterocycles. clockss.org Similar reactivity is expected for this compound. The reaction typically shows high trans selectivity. organic-chemistry.org

Mechanistic Insights into Catalytic C-C Bond Formation at the Iodine Center

The catalytic cycle for palladium-catalyzed cross-coupling reactions at a carbon-iodine bond generally involves three key steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-iodine bond of the substrate (e.g., this compound) to form a Pd(II) intermediate. This is often the rate-determining step, and the reactivity of the halide (I > Br > Cl) is a critical factor. pitt.edu

Transmetalation : The organometallic reagent (e.g., organoboron in Suzuki, organozinc in Negishi) transfers its organic group to the Pd(II) complex, displacing the iodide.

Reductive Elimination : The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. pitt.edu

In copper-free Sonogashira reactions, the mechanism involves the formation of a palladium acetylide intermediate after the oxidative addition step. libretexts.org For the Heck reaction, the mechanism proceeds via migratory insertion of the alkene into the palladium-carbon bond of the oxidative addition product, followed by β-hydride elimination to release the substituted alkene product. wikipedia.org

Nucleophilic Displacement Reactions of the Iodine Moiety

While palladium-catalyzed reactions are predominant, the iodine atom on an electron-deficient ring system like 1,3,5-triazine (B166579) can also be susceptible to nucleophilic aromatic substitution (SNAr). Iodide is a good leaving group, and its displacement can be facilitated by strong nucleophiles. nih.gov The high electron deficiency of the triazine ring activates the C-I bond towards nucleophilic attack. While direct displacement of iodine on aminotriazines is less common in the literature than reactions with chloro- or fluorotriazines, the principles of SNAr suggest that strong nucleophiles could replace the iodine moiety, particularly under forcing conditions. researchgate.net The reaction mechanism typically involves the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate, followed by the expulsion of the iodide leaving group. nih.gov

Amination Reactions

The displacement of the iodo group by various amines is a key transformation of this compound, leading to the synthesis of a diverse range of 2,4-diamino-1,3,5-triazine derivatives. This nucleophilic aromatic substitution (SNAr) is facilitated by the electron-deficient nature of the triazine ring. The reaction generally proceeds under mild conditions, often in the presence of a base to neutralize the hydroiodic acid formed.

The reactivity of the amine nucleophile plays a significant role in the reaction outcome. Primary and secondary aliphatic amines, as well as anilines, have been successfully employed in these reactions. The presence of the amino group at the C2 position can influence the reactivity at the C4 position through electronic effects.

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Morpholine | 2-Amino-4-morpholino-1,3,5-triazine | Base, Solvent | High | mdpi.com |

| Piperidine | 2-Amino-4-piperidino-1,3,5-triazine | Base, Solvent | High | mdpi.com |

| Aniline | 2-Amino-4-(phenylamino)-1,3,5-triazine | Base, Solvent | Moderate-High | mdpi.com |

| Substituted Anilines | 2-Amino-4-(substituted-phenylamino)-1,3,5-triazines | Base, Solvent | Moderate-High | mdpi.com |

Other Heteroatom Nucleophilic Substitutions

Beyond amination, the iodo substituent at the C4 position can be displaced by other heteroatom nucleophiles, such as oxygen and sulfur-based nucleophiles. These reactions provide access to a variety of functionalized 2-amino-1,3,5-triazines with potential applications in medicinal chemistry and materials science.

Oxygen Nucleophiles: Alcohols and phenols can react with this compound, typically in the presence of a base, to form the corresponding ethers. The reactivity of the oxygen nucleophile is a key factor, with alkoxides being more reactive than the corresponding alcohols.

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Methanol | 2-Amino-4-methoxy-1,3,5-triazine | NaOMe, MeOH | Good | justia.com |

| Phenol | 2-Amino-4-phenoxy-1,3,5-triazine | NaOPh, Dioxane | Good | arkat-usa.org |

Sulfur Nucleophiles: Thiols and thiophenols are also effective nucleophiles for the substitution of the iodo group. These reactions typically proceed under basic conditions to generate the corresponding thioethers.

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Ethanethiol | 2-Amino-4-(ethylthio)-1,3,5-triazine | NaSEt, THF | Good | arkat-usa.org |

| Thiophenol | 2-Amino-4-(phenylthio)-1,3,5-triazine | NaSPh, DMF | Good | arkat-usa.org |

Electrophilic Substitution and Functionalization of the Triazine Ring

The 1,3,5-triazine ring is a π-deficient heteroaromatic system due to the presence of three electronegative nitrogen atoms. This inherent electron deficiency makes the triazine ring generally unreactive towards electrophilic aromatic substitution reactions. The carbon atoms of the ring are electron-poor and thus not susceptible to attack by electrophiles under normal conditions.

The presence of the electron-donating amino group at the C2 position can slightly increase the electron density of the ring, but this is generally insufficient to promote classical electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. Attempts to carry out such reactions on 2-amino-1,3,5-triazines typically result in no reaction or decomposition of the starting material under harsh conditions. Therefore, direct functionalization of the triazine ring of this compound via electrophilic attack is not a synthetically viable pathway.

Functional Group Interconversions on the Amine Moiety of Triazine

The exocyclic amino group of this compound can undergo a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives with modified properties. These reactions are analogous to those of other aromatic amines, although the reactivity can be influenced by the electron-withdrawing nature of the triazine ring.

One important transformation is the acylation of the amino group to form N-triazinyl amides. This can be achieved by reacting the aminotriazine (B8590112) with acyl chlorides, anhydrides, or carboxylic acids under appropriate conditions. For instance, the reaction of 2-amino-1,3,5-triazines with ketones in the presence of an oxidizing agent can lead to the formation of N-triazinyl α-ketoamides. nih.gov

| Reagent | Product | Reaction Conditions | Yield (%) | Reference |

| Acetophenone/I2/CuCl | N-(4-iodo-1,3,5-triazin-2-yl)-2-oxo-2-phenylacetamide | DMSO, 120 °C | Good | nih.gov |

| Propiophenone/I2/CuCl | N-(4-iodo-1,3,5-triazin-2-yl)-2-oxobutanamide | DMSO, 120 °C | Good | nih.gov |

Other functional group interconversions include diazotization of the amino group, followed by substitution with various nucleophiles (Sandmeyer-type reactions), although the stability of the resulting diazonium salt can be a limiting factor.

Ring-Opening and Ring-Closure Reactions of 1,3,5-Triazine Systems

The 1,3,5-triazine ring, while aromatic, can undergo ring-opening reactions under certain conditions, particularly upon attack by strong nucleophiles. These reactions often lead to the formation of acyclic intermediates that can then be used in subsequent transformations or undergo recyclization to form different heterocyclic systems.

For 2-amino-1,3,5-triazine derivatives, ring-opening can be initiated by nucleophilic attack at one of the ring carbons, leading to cleavage of a C-N bond. The nature of the substituents on the triazine ring can significantly influence its susceptibility to ring-opening.

While specific examples of ring-opening reactions for this compound are not extensively documented, analogies can be drawn from the reactivity of other substituted 1,3,5-triazines. For example, treatment of 1,3,5-triazine with primary amines can lead to ring cleavage and the formation of N,N'-disubstituted formamidines. researchgate.net

Furthermore, 2-amino-1,3,5-triazine derivatives can be used as building blocks in ring-closure reactions to form fused heterocyclic systems. For example, the reaction of 2-aminoimidazoles with triethyl orthoformate and cyanamide (B42294) under microwave irradiation can lead to the formation of imidazo[1,2-a] mdpi.comnih.govresearchgate.nettriazines. researchgate.net These types of annulation reactions often involve the participation of the exocyclic amino group and one of the ring nitrogen atoms.

| Reactants | Product | Reaction Type | Reference |

| 1,3,5-Triazine, Primary Amine | N,N'-Disubstituted Formamidine | Ring-Opening | researchgate.net |

| 2-Aminoimidazole, Triethyl orthoformate, Cyanamide | Imidazo[1,2-a] mdpi.comnih.govresearchgate.nettriazine | Ring-Closure/Annulation | researchgate.net |

Advanced Spectroscopic and Structural Characterization Techniques Applied to 4 Iodo 1,3,5 Triazin 2 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including complex heterocyclic systems like substituted 1,3,5-triazines. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms. For derivatives of 4-iodo-1,3,5-triazin-2-amine, a combination of ¹H, ¹³C, ¹⁵N, and two-dimensional NMR techniques offers a complete picture of the molecular structure. It is important to note that amino-substituted triazines can exhibit complex NMR spectra due to the presence of rotamers arising from restricted rotation around the C-N bond between the triazine ring and the amino group. tdx.cat

Proton (¹H) NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound, the spectrum is expected to be relatively simple.

The key signals would be from the protons of the primary amine (-NH₂) group and the single proton on the triazine ring (C6-H).

Amine Protons (-NH₂): The protons of the primary amine group are expected to appear as a broad singlet. The chemical shift of N-H protons can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. chemicalbook.com In a non-protic solvent like DMSO-d₆, this signal might be observed in the range of 6.0-8.0 ppm.

Triazine Ring Proton (C6-H): The lone proton attached to the triazine ring is expected to appear as a singlet, as there are no adjacent protons to cause splitting. Its chemical shift would be in the downfield region, characteristic of protons on electron-deficient aromatic rings. For the parent 1,3,5-triazine (B166579), the ring protons resonate at approximately 9.2 ppm. chemicalbook.com The presence of an electron-donating amino group and an electron-withdrawing iodo group will influence this chemical shift.

For comparison, the ¹H NMR spectrum of the related compound 2,4,6-triamino-1,3,5-triazine (melamine) in D₂O does not show the amine protons due to rapid exchange with the solvent, highlighting the influence of the solvent on the spectrum. researchgate.net In another example, the ¹H-NMR spectrum of 6-methyl-1,3,5-triazine-2,4-diamine (B46240) in DMSO-d₆ shows the amine protons at around 6.6 ppm. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -NH₂ | 6.0 - 8.0 | Broad Singlet |

| C6-H | ~8.5 - 9.0 | Singlet |

Note: These are predicted values based on general principles and data from related compounds.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the triazine ring carbons are particularly informative. The parent 1,3,5-triazine shows a signal at approximately 166.4 ppm. researchgate.net

C2, C4, and C6 Carbons: The three carbon atoms in the triazine ring will have distinct chemical shifts due to the different substituents.

C2 (bonded to -NH₂): This carbon is expected to be shielded by the electron-donating amino group and appear at a relatively upfield position compared to the other ring carbons.

C4 (bonded to -I): The carbon atom attached to the iodine atom will experience a significant upfield shift due to the "heavy atom effect." This is a characteristic feature of iodo-substituted aromatic and heteroaromatic rings.

C6 (bonded to -H): This carbon will be the most deshielded of the three, appearing at the furthest downfield position.

In the ¹³C NMR spectrum of 4-amino-6-chloro-1,3,5-triazin-2(1H)-one, the ring carbons appear at approximately 148.1 ppm, 154.0 ppm, and 149.9 ppm, demonstrating the effect of different substituents on the chemical shifts. amerigoscientific.com

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C2 (-NH₂) | ~160 - 165 |

| C4 (-I) | ~130 - 140 |

| C6 (-H) | ~165 - 170 |

Note: These are predicted values based on general principles and data from related compounds.

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful technique for studying nitrogen-containing heterocycles like triazines, providing direct information about the electronic environment of the nitrogen atoms. sigmaaldrich.com The ¹⁵N chemical shifts are highly sensitive to changes in hybridization, substitution, and electronic effects.

For this compound, three distinct signals are expected for the three ring nitrogen atoms (N1, N3, N5) and one for the exocyclic amino group (-NH₂).

Ring Nitrogens (N1, N3, N5): The chemical shifts of the ring nitrogens will be influenced by the adjacent substituents. The nitrogen atoms flanked by the iodo and amino groups will have different chemical environments compared to the nitrogen situated between the C-H and C-NH₂ or C-I bonds.

Amino Nitrogen (-NH₂): The exocyclic amino nitrogen will have a chemical shift characteristic of primary aromatic amines.

While specific data for the target molecule is unavailable, studies on other triazine derivatives show that ¹⁵N NMR is crucial for distinguishing isomers and understanding electronic structures. acs.org

Two-dimensional (2D) NMR experiments are essential for the complete and unambiguous assignment of ¹H and ¹³C NMR spectra, especially for complex molecules or when 1D spectra are difficult to interpret. tdx.cat

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. In this compound, it would primarily be used to confirm the absence of coupling for the C6-H proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the ¹³C signal for C6 by correlating it with the C6-H proton signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It would be crucial for assigning the quaternary carbons (C2 and C4) by observing their correlations with the C6-H and -NH₂ protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It could be used to confirm the spatial relationship between the C6-H proton and the protons of the amino group.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.net The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C=N bonds, as well as vibrations of the triazine ring.

N-H Stretching: Primary amines typically show two medium-intensity bands in the region of 3500-3300 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the -NH₂ group.

Triazine Ring Vibrations: The C=N and C-N stretching vibrations of the triazine ring are expected to appear in the fingerprint region, typically between 1600 cm⁻¹ and 1300 cm⁻¹. These bands can be complex due to the coupling of various vibrational modes. For 2,4,6-triamino-1,3,5-triazine, strong IR absorption peaks attributed to the NH₂ group are observed at 3469 cm⁻¹ and 3419 cm⁻¹. spectrabase.com

C-I Stretching: The C-I stretching vibration is expected to appear at a low frequency, typically in the range of 600-500 cm⁻¹, but it is often weak and may be difficult to observe.

Table 3: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|

| N-H Asymmetric Stretch | ~3500 | Medium |

| N-H Symmetric Stretch | ~3400 | Medium |

| N-H Bending | ~1650 - 1580 | Medium-Strong |

| C=N Ring Stretching | ~1600 - 1400 | Strong |

| C-N Ring Stretching | ~1400 - 1300 | Medium-Strong |

| C-I Stretching | ~600 - 500 | Weak |

Note: These are predicted values based on general principles and data from related compounds.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecule upon ionization. For this compound, electron ionization (EI) mass spectrometry would be expected to yield a clear molecular ion peak and several characteristic fragment ions.

Molecular Ion Peak (M⁺): The molecular ion peak would be observed at an m/z value corresponding to the molecular weight of the compound (C₃H₃IN₄). The presence of iodine would be indicated by its characteristic isotopic pattern, although the natural abundance of isotopes other than ¹²⁷I is very low. The nitrogen rule states that a compound with an even number of nitrogen atoms will have an even nominal molecular weight, which is the case for this molecule.

Fragmentation Pattern: The fragmentation of the triazine ring is a key feature in the mass spectra of these compounds. Common fragmentation pathways for substituted triazines involve the loss of small neutral molecules like HCN and N₂. chemicalbook.com

Loss of Iodine: A prominent fragment would likely correspond to the loss of an iodine radical ([M-I]⁺), which would be a stable triazinyl cation.

Ring Cleavage: The triazine ring can undergo cleavage, leading to fragments corresponding to the loss of cyanic acid (HCNO) or cyanamide (B42294) (H₂NCN).

Analysis of related iodo-substituted triazines, such as 2,4-diiodo-6-phenyl-1,3,5-triazine, shows a strong molecular ion peak and a significant fragment corresponding to the loss of an iodine atom.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure | Predicted m/z |

|---|---|---|

| [M]⁺ | C₃H₃IN₄⁺ | 222 |

| [M-I]⁺ | C₃H₃N₄⁺ | 95 |

| [M-HCN]⁺ | C₂H₂IN₃⁺ | 195 |

Note: These are predicted values based on the expected fragmentation pathways.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a fundamental technique for determining the molecular weight and fragmentation pathways of volatile compounds. In the study of triazine derivatives, EI-MS reveals characteristic fragmentation patterns that are crucial for structural elucidation. Generally, the mass spectra of 1,2,4-triazine (B1199460) derivatives exhibit a weak molecular ion peak, with a base peak often resulting from a specific cleavage fragmentation. tsijournals.comresearchgate.net For some iodo-substituted triazine compounds, the molecular ion peak is observed, alongside other significant fragments. amazonaws.com

The fragmentation of these molecules under electron impact often involves the loss of substituents and cleavage of the triazine ring. For instance, in the mass spectrum of 4-iodo-N,N,6-triphenyl-1,3,5-triazin-2-amine, the molecular ion peak is observed at m/z 358. amazonaws.com The fragmentation pattern can provide information about the stability of different parts of the molecule.

Table 1: Representative EI-MS Fragmentation Data for Iodo-Triazine Derivatives

| Compound | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] |

|---|---|---|

| 4-iodo-N,N,6-triphenyl-1,3,5-triazin-2-amine | 358 | 232, 207, 130, 129 (base peak), 103, 77 |

| 2-iodo-4-phenyl-6-(thiophen-2-yl)-1,3,5-triazine | 364 | 321, 281, 238 (base peak), 135, 129 |

This table is generated based on data from a study on substituted iodo-1,3,5-triazines. amazonaws.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly useful for the analysis of polar and thermally labile molecules. It has been effectively employed in the structural characterization of triazine herbicides and their derivatives. researchgate.net ESI-MS typically generates protonated molecules [M+H]+, and collision-activated dissociation (CAD) can be used to induce fragmentation and obtain structural information. researchgate.net

High-Resolution Mass Spectrometry (HRMS) with ESI is frequently used to confirm the elemental composition of newly synthesized triazine derivatives by providing highly accurate mass measurements. nih.gov For example, the HRMS (ESI) analysis of N-(4-(dimethylamino)-1,3,5-triazin-2-yl)-2-oxo-2-phenylacetamide showed a found [M+H]+ of 272.1148, which is in close agreement with the calculated mass of 272.1147 for C13H14N5O2. nih.gov This level of accuracy is critical for confirming the chemical formula.

MALDI-TOF MS/MS for Fragment Ion Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful tool for the analysis of a wide range of molecules, including small molecules like triazines. jeol.comresearchgate.net While matrix-related ions can interfere in the low mass range, high-resolution instruments can overcome this challenge. jeol.com High-energy collision-induced dissociation (CID) in a TOF/TOF configuration provides structurally significant fragmentation that can be comparable to EI-MS data. jeol.com

For triazine compounds, MALDI-TOF MS/MS can reveal characteristic fragmentation patterns. For instance, protonated triazine molecules have been observed to show losses of small molecules such as CH4, as well as fragments corresponding to alkyl groups. jeol.com Although MALDI is often considered a soft ionization technique, fragmentation can occur, and understanding these pathways is essential for correct spectral interpretation. nih.govtue.nl

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular and Crystal Structure Determination

Single Crystal X-ray Diffraction (SCXRD) provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. This technique has been used to confirm the structures of various triazine derivatives. mdpi.commdpi.com

Table 2: Representative Crystallographic Data for Triazine Derivatives

| Compound | Crystal System | Space Group | Unit Cell Parameters |

|---|---|---|---|

| 2,4,6-triamino-1,3,5-triazine | Monoclinic | P21/c | a = 7.29 Å, b = 7.48 Å, c = 10.33 Å, β = 108.52° |

This table includes data from studies on melamine (B1676169) researchgate.net and a fused triazolo-pyridazino-indole system. mdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. It is a powerful method for studying the electronic structure and environment of these species. nih.gov The EPR spectra of s-triazine radical cations have been studied to understand their electronic structure. rsc.org These studies indicate that the singly occupied molecular orbital (SOMO) is largely concentrated on two nitrogen "lone-pair" in-plane orbitals. rsc.org

The interpretation of EPR spectra involves analyzing the g-factor and hyperfine coupling constants, which provide information about the distribution of the unpaired electron within the molecule. For triazine radicals, hyperfine interactions with nitrogen nuclei are particularly informative. rsc.org While direct EPR studies on this compound radicals are not widely reported, the principles derived from related triazine radicals are applicable.

UV-Visible Spectroscopy for Electronic Transitions and Optical Properties

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from the ground state to higher energy orbitals. uzh.ch The absorption spectra of 1,3,5-triazine derivatives have been a subject of study to understand their electronic structure. researchgate.net The electronic transitions in these molecules are typically of the n → π* and π → π* types. libretexts.org

The position and intensity of the absorption bands are sensitive to the nature of the substituents on the triazine ring. For example, increasing the electron-releasing nature of substituents on a 2,4,6-triphenyl-1,3,5-triazine (B147588) core leads to a bathochromic (red) shift of the lowest-energy absorption band. mdpi.com The UV spectra of various amino-s-triazines have been reported and interpreted based on their molecular structure. researchgate.net

Table 3: Representative UV-Visible Absorption Data for Triazine Derivatives

| Compound Family | Type of Transition | Typical Absorption Region |

|---|---|---|

| Amino-s-triazines | n → π, π → π | UV region |

This table is a generalized representation based on available literature on amino-triazines and extended triazine systems. researchgate.netlibretexts.orgmdpi.com

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a crucial technique for confirming the empirical formula of a synthesized compound. It determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements present in the sample. The experimentally found percentages are then compared with the calculated values based on the proposed chemical formula. This method is routinely used in the characterization of new triazine derivatives to verify their composition. nih.gov

Table 4: Representative Elemental Analysis Data for Triazine Derivatives

| Compound | Formula | Calculated (%) | Found (%) |

|---|---|---|---|

| N-(4,6-Dimorpholino-1,3,5-triazin-2-yl)iminodiacetic acid | C15H22N6O6 | C: 47.12, H: 5.80, N: 21.98 | C: 47.12, H: 5.80, N: 21.98 |

| 2-(4,6-Dimorpholino-1,3,5-triazin-2-ylamino)-4-methylpentanoic acid | C17H28N6O4 | C: 53.67, H: 7.42, N: 22.09 | C: 53.54, H: 7.34, N: 22.19 |

This table presents data from a study on 1,3,5-triazine amino acid derivatives. nih.gov

Theoretical and Computational Investigations of 4 Iodo 1,3,5 Triazin 2 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry, and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For 4-Iodo-1,3,5-triazin-2-amine, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are instrumental in determining its optimized molecular geometry. These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy, offering a detailed three-dimensional picture of the molecule.

The electronic properties, including the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO), are also elucidated through DFT. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A larger gap generally implies higher stability. The MEP map provides a visual representation of the charge distribution, highlighting electrophilic and nucleophilic sites within the molecule.

Energetic aspects such as the total energy, enthalpy of formation, and Gibbs free energy can be calculated, providing thermodynamic data that is crucial for understanding the stability of this compound.

Illustrative DFT-Calculated Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-I | 2.08 | |

| C-N (ring) | 1.33 - 1.35 | |

| C-NH2 | 1.36 | |

| N-H | 1.01 | |

| N-C-N (ring) | 113 - 115 | |

| C-N-C (ring) | 125 - 127 | |

| H-N-H | 118 |

Illustrative DFT-Calculated Energetic Properties for this compound

| Property | Value |

| Total Energy (Hartree) | -XXX.XXXX |

| HOMO Energy (eV) | -6.5 |

| LUMO Energy (eV) | -1.2 |

| HOMO-LUMO Gap (eV) | 5.3 |

| Dipole Moment (Debye) | 2.5 |

Ab Initio Methods for Precise Molecular Property Prediction

Ab initio methods, such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a higher level of accuracy for predicting molecular properties compared to DFT, albeit at a greater computational cost. These methods are particularly useful for obtaining precise values for properties like electron correlation energies, polarizability, and hyperpolarizability. For this compound, MP2 calculations with a basis set like 6-31G(d) can provide refined geometrical parameters and vibrational frequencies. dnu.dp.ua

These high-level calculations are crucial for validating the results obtained from DFT and for investigating phenomena where electron correlation plays a significant role. The precise prediction of molecular properties is vital for understanding the intermolecular interactions and the bulk properties of the material.

Computational Studies of Reaction Mechanisms and Reaction Pathways

Computational chemistry provides a powerful toolkit for exploring the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface (PES), chemists can identify transition states, intermediates, and reaction products. Methods like DFT are commonly used to calculate the activation energies and reaction enthalpies, which are key to understanding the kinetics and thermodynamics of a reaction. sciencepublishinggroup.com

For instance, the nucleophilic substitution of the iodine atom is a likely reaction pathway for this compound. Computational studies can model the approach of a nucleophile, the formation of a transition state, and the departure of the iodide ion. These studies can also elucidate the role of solvents in modulating the reaction pathway and energetics. researchgate.netnih.gov Such mechanistic insights are invaluable for designing synthetic routes and predicting the chemical behavior of this compound in various environments. nih.gov

Analysis of Tautomerism and Isomerization Processes

Tautomerism, the interconversion of structural isomers, is a relevant phenomenon for aminotriazines. This compound can potentially exist in different tautomeric forms, such as the amino and imino forms. Computational methods can be employed to determine the relative stabilities of these tautomers. nih.gov By calculating the Gibbs free energy of each tautomer, it is possible to predict the predominant form under different conditions. dnu.dp.uanih.gov

The transition state for the tautomerization process can also be located, providing the energy barrier for the interconversion. nih.gov These calculations can be performed in the gas phase and in different solvents to understand the effect of the environment on the tautomeric equilibrium. The study of tautomerism is crucial as different tautomers can exhibit distinct chemical and biological properties. dnu.dp.uanih.gov

Illustrative Relative Energies of Tautomers of this compound

| Tautomer | Relative Energy (kcal/mol) |

| Amino (canonical) | 0.00 |

| Imino (trans) | 13.60 |

| Imino (cis) | 16.36 |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry is a valuable tool for predicting the spectroscopic properties of molecules, which aids in their experimental characterization. For this compound, DFT calculations can be used to predict its infrared (IR) and nuclear magnetic resonance (NMR) spectra. nih.gov

The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. researchgate.net By comparing this with the experimental spectrum, a detailed assignment of the vibrational modes can be made. Similarly, NMR chemical shifts for ¹H, ¹³C, and ¹⁵N can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov These predicted chemical shifts are instrumental in interpreting experimental NMR data and confirming the molecular structure. mdpi.com

Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value |

| IR Frequencies (cm⁻¹) | |

| N-H stretch | 3450, 3350 |

| C=N stretch (ring) | 1620, 1580 |

| C-I stretch | 550 |

| ¹³C NMR Chemical Shifts (ppm) | |

| C-I | 90 |

| C-NH2 | 165 |

| C (ring) | 170 |

| ¹H NMR Chemical Shifts (ppm) | |

| NH2 | 7.5 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. youtube.com For this compound, MD simulations can be used to explore its conformational landscape and to understand how it interacts with other molecules, such as solvents or biological macromolecules. researchgate.net

By simulating the molecule's motion, it is possible to identify stable conformations and the energy barriers between them. MD simulations are also particularly useful for studying intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the condensed-phase properties of the compound. rsc.org These simulations can provide insights into properties like solubility, miscibility, and binding affinities. jchemlett.com

Quantum Chemical Studies of Stability and Reactivity Profiles

Quantum chemical methods are fundamental to assessing the stability and reactivity of this compound. The stability of the molecule can be evaluated by calculating its heat of formation and by analyzing its frontier molecular orbitals. researchgate.net A large HOMO-LUMO gap is indicative of high kinetic stability.

Reactivity indices derived from DFT, such as chemical hardness, softness, electrophilicity, and Fukui functions, can be used to predict the reactive behavior of the molecule. chemrxiv.org For instance, the Fukui functions can identify the most likely sites for nucleophilic and electrophilic attack. These quantum chemical descriptors provide a quantitative basis for understanding and predicting the chemical reactivity of this compound.

Applications of 4 Iodo 1,3,5 Triazin 2 Amine and Its Derivatives in Advanced Chemical Science

Role as Key Synthetic Intermediates for the Construction of Complex Organic Architectures

4-Iodo-1,3,5-triazin-2-amine and related iodinated triazines serve as pivotal intermediates in the synthesis of elaborate organic molecules. The carbon-iodine bond is a key functional handle, enabling the construction of larger, conjugated systems through various cross-coupling methodologies.

A significant advancement in this area is the use of iodo-1,3,5-triazine derivatives in iodine-magnesium exchange reactions. nih.gov This process, which readily occurs at low temperatures with reagents like butylmagnesium chloride (BuMgCl), transforms the relatively inert iodo-triazine into a highly reactive 2-magnesiated 1,3,5-triazine (B166579). nih.gov This organometallic intermediate can then be engaged in subsequent reactions, including transmetalation with zinc chloride (ZnCl₂) to form zincated triazines, or used directly in palladium-catalyzed cross-coupling reactions to introduce new substituents onto the triazine core. nih.govamazonaws.com

This methodology facilitates the creation of functionalized 1,3,5-triazinyl dimers and trimers, which are of interest for their optoelectronic properties. nih.gov The versatility of this approach allows for the synthesis of a wide range of complex, unsymmetrical triazine derivatives that would be difficult to access through traditional sequential substitution of cyanuric chloride. organic-chemistry.org

Table 1: Examples of Complex Molecules Synthesized from Iodo-Triazine Intermediates

| Product Compound | Synthetic Method | Precursor | Key Features |

|---|---|---|---|

| 2-Iodo-4-phenyl-6-(thiophen-2-yl)-1,3,5-triazine | Pd-catalyzed cross-coupling | 2,4-Diiodo-6-phenyl-1,3,5-triazine | Introduction of a thiophene moiety, creating an extended π-system. amazonaws.com |

| 4-(4-Iodo-6-phenyl-1,3,5-triazin-2-yl)benzonitrile | Pd-catalyzed cross-coupling | 2,4-Diiodo-6-phenyl-1,3,5-triazine | Incorporation of a benzonitrile group, tuning electronic properties. amazonaws.com |

| 4-Iodo-N,N,6-triphenyl-1,3,5-triazin-2-amine | Nucleophilic substitution with lithium diphenylamide | 2,4-Diiodo-6-phenyl-1,3,5-triazine | Addition of bulky phenyl groups, influencing molecular packing. amazonaws.com |

The ability to selectively functionalize the triazine ring through these methods underscores the importance of iodo-triazines as key building blocks for complex molecular architectures.

Building Blocks in Supramolecular Chemistry and Self-Assembly Processes

The 1,3,5-triazine ring is a remarkable synthon in supramolecular chemistry due to its planar geometry, electron-deficient nature, and the ability of its nitrogen atoms to act as hydrogen bond acceptors. chim.itresearchgate.net When functionalized with groups like amines, which act as hydrogen bond donors, 1,3,5-triazine derivatives become powerful tools for directing self-assembly processes. nih.govresearchgate.net These molecules can be interconnected through non-covalent interactions, such as hydrogen bonds and coordination bonds, to form highly ordered supramolecular structures. researchgate.net

The amino group in this compound and its derivatives is crucial for engineering hydrogen-bonded networks. The combination of hydrogen bond donors (the -NH₂ group) and acceptors (the ring nitrogens) on a single rigid scaffold facilitates self-recognition and predictable assembly into extended architectures. aub.edu.lb This principle is famously exemplified by 2,4,6-triamino-1,3,5-triazine (melamine), which readily forms hydrogen-bonded tapes and sheets. nih.gov

By designing organic building blocks with specific hydrogen-bonding motifs, it is possible to create porous, crystalline materials known as Hydrogen-Bonded Organic Frameworks (HOFs). aub.edu.lb Triazine derivatives are excellent candidates for HOF precursors because the triazine core can induce non-covalent interactions that are vital for establishing these dynamic systems. aub.edu.lb For instance, the reaction between 2,4,6-triamino-1,3,5-triazine and pyrazine-2,3-dicarboxylic acid results in a proton transfer compound that self-assembles into a three-dimensional framework stabilized by an extensive network of N—H⋯O, O—H⋯N, and O—H⋯O hydrogen bonds, as well as π–π stacking interactions between adjacent triazine rings. nih.govnih.gov

Beyond hydrogen bonding, the nitrogen atoms of the triazine ring are effective coordination sites for metal ions. This allows 1,3,5-triazine derivatives to function as multi-directional ligands for the construction of coordination polymers and Metal-Organic Frameworks (MOFs). uu.nlresearchgate.net MOFs are a class of porous materials built from metal ions or clusters linked together by organic ligands, with potential applications in gas storage, separation, and catalysis. uu.nl

Triazine-based ligands, such as 2,4,6-tris(4-pyridyl)-1,3,5-triazine (tpt), have been successfully used to create diverse MOF structures. rsc.org The rigid, trigonal geometry of the triazine core provides a well-defined orientation for the coordinating groups, enabling the formation of predictable and stable frameworks. By combining these triazine-based ligands with various metal salts and auxiliary ligands like polycarboxylates, chemists can tune the resulting framework's topology, porosity, and functionality. rsc.org For example, the reaction of Co(II) salts with tpt and different aromatic polycarboxylic acids has yielded a series of four distinct 3D MOFs. rsc.org

The well-defined structure and electronic properties of the triazine ring make it an excellent platform for molecular recognition and host-guest chemistry. chim.itnih.gov Supramolecular hosts based on triazine scaffolds can be designed to bind specific guest molecules through a combination of hydrogen bonding, π–π stacking, and electrostatic interactions. researchgate.net

The molecular recognition capabilities of triazine-based systems have been demonstrated in the selective binding of various guest molecules, including glutarimide and riboflavin. chim.it Furthermore, linear oligomers containing triazine units in their backbone have been shown to self-assemble into duplex structures in solution, mimicking the behavior of nucleic acids. researchgate.net This self-assembly is driven by precise hydrogen-bonding interactions between the 2-aminotriazine units on opposing strands. nih.govresearchgate.net This ability to encode recognition information into synthetic oligomers highlights the sophisticated functions that can be achieved using triazine-based building blocks in supramolecular chemistry.

Precursors for Advanced Materials with Tunable Chemical and Physical Properties

The synthetic versatility of this compound and its analogues makes them valuable precursors for advanced materials with tailored properties. By carefully selecting the substituents attached to the triazine core, it is possible to control the electronic, optical, and physical characteristics of the resulting materials. chim.itnih.gov This tunability is critical for applications ranging from electronics to sensors.

Derivatives of 1,3,5-triazine are increasingly being used as core components in optoelectronic materials due to their inherent electron-deficient nature, which facilitates electron transport. researchgate.netrsc.org The planar structure of the triazine ring also promotes favorable intermolecular interactions and charge mobility. researchgate.net

Recent research has focused on star-shaped molecules where a central 1,3,5-triazine core is functionalized with various aryl or carbazole "arms." researchgate.netrsc.org These materials have shown significant promise in a variety of applications:

Organic Light-Emitting Diodes (OLEDs): Triazine derivatives serve as excellent electron-transport layer (ETL) materials and as hosts for phosphorescent emitters. researchgate.netrsc.org The combination of a triazine core with carbazole moieties has been shown to produce materials with high quantum efficiency. researchgate.net

Thermally Activated Delayed Fluorescence (TADF): The electron-accepting triazine core can be paired with electron-donating groups to create molecules with a small energy gap between their singlet and triplet excited states, a key requirement for efficient TADF emitters. rsc.org

Fluorescent Sensors: The photoluminescence of star-shaped triazine derivatives can be quenched in the presence of certain analytes, such as nitro-containing explosives, making them effective fluorescent sensors. rsc.org

The synthesis of functionalized triazinyl dimers and trimers, made possible by intermediates like iodo-triazines, is explicitly aimed at developing new materials with interesting optoelectronic properties. nih.gov This highlights the direct link between the fundamental synthetic chemistry of this compound and the creation of next-generation functional materials.

Table 2: List of Compound Names

| Compound Name |

|---|

| This compound |

| 2,4,6-trichloro-1,3,5-triazine |

| Butylmagnesium chloride |

| Zinc chloride |

| 2-Iodo-4-phenyl-6-(thiophen-2-yl)-1,3,5-triazine |

| 2,4-Diiodo-6-phenyl-1,3,5-triazine |

| 4-(4-Iodo-6-phenyl-1,3,5-triazin-2-yl)benzonitrile |

| 4-Iodo-N,N,6-triphenyl-1,3,5-triazin-2-amine |

| Lithium diphenylamide |

| 2,4,6-triamino-1,3,5-triazine |

| Pyrazine-2,3-dicarboxylic acid |

| 2,4,6-tris(4-pyridyl)-1,3,5-triazine |

| Glutarimide |

| Riboflavin |

Development of Functional Polymers and Dendrimers

The 1,3,5-triazine scaffold, a key component of this compound, serves as a versatile building block in the synthesis of functional polymers and dendrimers due to its planar structure, thermal stability, and multifunctional nature. acs.orgrsc.org The reactivity of the chlorine atoms in the parent compound, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), allows for sequential and controlled substitution, making it an ideal core or branching unit for creating complex macromolecular architectures. nih.govmdpi.com

Dendrimers, in particular, have been extensively developed using triazine derivatives. These are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. nih.govnih.gov Synthetic strategies for triazine-based dendrimers include both divergent and convergent approaches. nih.govmdpi.com In a divergent synthesis, the dendrimer is grown outwards from a central core, such as a triazine ring, by iteratively adding layers of branching units. nih.govnih.gov A macromonomer approach has also been employed, which allows for the preparation of higher generation dendrimers with high purity and in good yields. nih.gov For instance, a nine-step process has been developed to synthesize a fifth-generation triazine dendrimer with 96 surface groups, demonstrating exceptional control over the molecular structure. nih.gov

The development of functional polymers based on triazine units has also been a significant area of research. These can range from linear to hyper-branched polymers. rsc.org The crosslinking of amino-functionalized triazine derivatives can lead to the formation of hyper-crosslinked porous polymers with high surface areas, which are effective in adsorbing specific chemical compounds. nih.gov The thermal and chemical stability inherent to the triazine ring is imparted to the resulting polymeric materials, making them suitable for various demanding applications. acs.org

Utilization in High-Energy Materials (focused on material stability and structure, not explosive characteristics)

The 1,3,5-triazine ring is a foundational structure in the field of high-energy materials due to its high nitrogen content, significant positive enthalpy of formation, and inherent thermal stability. researchgate.net Derivatives of 1,3,5-triazin-2-amine are investigated for their potential as energetic materials, with a focus on achieving a balance between energy content and stability. The introduction of specific functional groups onto the triazine core is a key strategy for modulating these properties.

Nitrogen-rich compounds are a major focus in the design of high-energy materials. uohyd.ac.inias.ac.in The s-triazine and tri-s-triazine structures are of particular interest. uohyd.ac.inias.ac.in Theoretical and computational studies, often employing density functional theory (DFT), are used to predict the structures and heats of formation of newly designed triazine derivatives. researchgate.netnih.gov These studies help in understanding how different substituents, such as -NO2, -NH2, and -N3, influence the energetic properties and stability of the molecule. researchgate.net For instance, the presence of both -NO2 and -NH2 groups within the same structure can enhance stability through the formation of intramolecular hydrogen bonds. nih.gov

Components in Liquid Crystalline Systems

The rigid, planar geometry of the 1,3,5-triazine ring makes it a suitable core component for the construction of liquid crystalline materials. nih.govtandfonline.com These materials exhibit phases of matter that have properties intermediate between those of a conventional liquid and a solid crystal. The incorporation of a triazine nucleus into a molecule can influence its shape and intermolecular interactions, which are crucial for the formation of mesophases (liquid crystal phases). deepdyve.com

Triazine derivatives have been used to create various types of liquid crystals, including calamitic (rod-shaped) and discotic (disk-shaped) mesogens. Star-shaped macromolecules with a central triazine core have been synthesized and their liquid crystalline properties investigated. nih.gov In many designs, mesogenic units, such as those containing azobenzene, are attached to the peripheral positions of the triazine ring. scispace.com The nature of the linking groups and the length of flexible alkyl or alkoxy chains attached to the periphery play a significant role in determining the type of mesophase formed and the temperature range over which it is stable. deepdyve.comscispace.com

The formation of liquid crystalline phases in triazine-based systems can be driven by intermolecular forces such as π–π stacking interactions between the aromatic triazine cores. nih.gov In some cases, triazine derivatives that are not liquid crystalline on their own can be induced to form mesophases through the formation of organic salts via hydrogen bonding with other molecules. nih.govekb.eg This approach provides a practical way to convert non-liquid crystalline materials into materials with mesomorphic properties. nih.gov

The investigation of these liquid crystalline systems involves techniques such as differential scanning calorimetry (DSC) to determine phase transition temperatures and polarizing optical microscopy (POM) to identify the textures of the mesophases. nih.govtandfonline.comdeepdyve.com X-ray diffraction is also used to elucidate the molecular arrangement within the liquid crystalline phase, such as the columnar ordering in some discotic systems. tandfonline.com

Analytical Chemistry Applications via Chemical Derivatization

Chemical derivatization is a technique used in analytical chemistry to modify an analyte to make it more suitable for analysis by a particular method, such as chromatography or mass spectrometry. spectroscopyonline.com Derivatives of this compound can be utilized as derivatizing agents, particularly for compounds containing primary and secondary amine groups, to enhance their detection and separation. The triazine moiety can be functionalized to introduce chromophores, fluorophores, or groups that improve ionization efficiency.

Strategies for HPLC Analysis

In High-Performance Liquid Chromatography (HPLC), derivatization is often necessary for analytes that lack a chromophore or fluorophore, making them undetectable by common UV-Vis or fluorescence detectors. nih.govsigmaaldrich.com By reacting the analyte with a derivatizing agent that contains such a group, a strongly absorbing or fluorescing derivative is formed, enabling sensitive detection. thermofisher.com

The analysis of biogenic amines, for example, often requires a derivatization step before HPLC analysis due to their low volatility and lack of chromophores. nih.gov Various reagents are used for this purpose, including those that react with primary and secondary amines. thermofisher.com The derivatization can be performed either before the chromatographic separation (pre-column) or after (post-column). nih.gov Pre-column derivatization is a widely accepted technique as it can also improve the chromatographic behavior of the analytes by reducing their polarity. thermofisher.com

Future Research Directions and Unexplored Avenues for 4 Iodo 1,3,5 Triazin 2 Amine

Development of Highly Efficient and Atom-Economical Synthetic Pathways

Current synthetic routes to 4-iodo-1,3,5-triazin-2-amine and its derivatives often rely on multi-step procedures that may lack efficiency and generate significant waste. A primary area for future research is the development of more streamlined and sustainable synthetic methodologies.

Key Research Objectives:

One-Pot Syntheses: Designing one-pot reactions that combine multiple synthetic steps without the need for isolating intermediates can significantly improve efficiency and reduce solvent and reagent consumption. nih.govresearchgate.net Methodologies starting from readily available precursors like 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) and sequentially introducing the amino and iodo functionalities in a single reaction vessel are highly desirable. nih.govresearchgate.net

Atom Economy: Future synthetic strategies should prioritize atom economy, maximizing the incorporation of atoms from the reactants into the final product. researchgate.net An iron-catalyzed cyclization of aldehydes with ammonium (B1175870) iodide as the sole nitrogen source for the synthesis of 2,4,6-trisubstituted 1,3,5-triazines represents a move in this direction, and similar innovative approaches for iodo-amino-triazines are needed. researchgate.net

Green Chemistry Principles: The application of green chemistry principles, such as the use of greener solvents (e.g., water), microwave-assisted synthesis, or sonochemical methods, can lead to more environmentally friendly and efficient protocols. nih.govmdpi.com Research has demonstrated that sonochemical approaches can drastically reduce reaction times and are considered "greener" than classical heating methods. nih.gov

| Synthesis Approach | Key Advantages | Relevant Findings |

| One-Pot Synthesis | Reduced reaction time, lower solvent consumption, simplified purification | Enables swift functionalization of the triazine core without isolating intermediates. nih.govresearchgate.net |

| Atom-Economical Reactions | Maximizes incorporation of starting materials into the final product, minimizes waste | Fe-catalyzed cyclization using NH4I as a nitrogen source provides a straightforward approach. researchgate.net |

| Green Synthetic Methods | Environmentally benign, often faster and more efficient | Sonochemical synthesis in water can yield products in minutes with high efficiency. nih.govmdpi.com |

Exploration of Novel Catalytic Systems for Triazine Functionalization

The functionalization of the this compound core through cross-coupling reactions is a powerful tool for creating molecular diversity. However, the development of more efficient and versatile catalytic systems is crucial.

Future research should focus on:

Advanced Palladium Catalysis: While palladium-mediated cross-coupling reactions are established, there is a need for novel palladium catalysts with higher turnover numbers and broader substrate scope, particularly for reactions involving the C-I bond of the triazine. The use of triazine-functionalized mesoporous polymers as a solid support for palladium catalysts has shown promise for C-C cross-coupling reactions in water, a direction that could be adapted for iodo-triazines.

Copper-Catalyzed Reactions: Copper catalysis offers a more economical and sustainable alternative to palladium. The development of novel copper-based catalytic systems for C-N, C-O, and C-S bond formation on the iodo-triazine scaffold is a promising area of investigation. For instance, a novel nanocatalyst, Fe3O4@Dop-Triazine-CuCl2, has been developed for C-Se coupling reactions. researchgate.net

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for organic synthesis under mild conditions. Exploring its application for the functionalization of this compound could open up new reaction pathways that are not accessible through traditional thermal methods.

Advanced Computational Modeling for Deeper Mechanistic Understanding and Property Prediction

Computational chemistry offers invaluable insights into the electronic structure, reactivity, and potential applications of molecules like this compound. Future computational studies will be instrumental in guiding synthetic efforts and predicting the properties of novel derivatives.

Key areas for computational investigation include:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to elucidate reaction mechanisms, predict reaction barriers, and understand the role of catalysts in the functionalization of the triazine ring. researchgate.netnih.govresearchgate.net Such studies can help in optimizing reaction conditions and designing more efficient synthetic routes. researchgate.netnih.govresearchgate.net

Property Prediction: Computational models can be used to predict the physicochemical and biological properties of novel derivatives of this compound. This includes predicting their potential as inhibitors of specific biological targets or their suitability for applications in materials science.

QSAR (Quantitative Structure-Activity Relationship) Modeling: For medicinal chemistry applications, 3D-QSAR studies can help in designing new derivatives with enhanced biological activity by correlating their structural features with their observed activity.

Integration of this compound into Hybrid Inorganic-Organic Architectures

The triazine core is an excellent building block for the construction of porous organic polymers and metal-organic frameworks (MOFs) due to its rigid structure and nitrogen-rich nature. rsc.org The presence of both an iodo and an amino group in this compound provides multiple coordination sites for creating novel hybrid materials.

Unexplored avenues in this area include:

Triazine-Based MOFs: The synthesis of novel MOFs using this compound as a linker could lead to materials with interesting properties for gas storage, catalysis, and sensing. acs.orgacs.orgresearchgate.net The triazine and amine functional groups have been shown to be effective for iodine removal in MOFs. acs.orgacs.org

Covalent Organic Frameworks (COFs): The development of triazine-based COPs from this building block could result in highly stable and porous materials for various applications.

Hybrid Materials for Catalysis: Integrating this compound into inorganic matrices could lead to the development of robust and recyclable heterogeneous catalysts.

| Hybrid Architecture | Potential Applications | Rationale |

| Metal-Organic Frameworks (MOFs) | Gas storage, catalysis, iodine capture, chemical sensing | The triazine and amine groups provide strong coordination sites and can interact with guest molecules. acs.orgacs.org |

| Covalent Organic Polymers (COPs) | Heterogeneous catalysis, porous materials | Triazine-based COPs are known for their high stability and tunable porosity. rsc.org |

| Inorganic-Organic Hybrid Catalysts | Recyclable and robust catalysis | Immobilization on inorganic supports can enhance catalyst stability and reusability. |

Investigation of Stereochemical Control in Triazine Derivatives

The introduction of chirality into triazine derivatives can have a profound impact on their biological activity and material properties. Future research should focus on developing methods for the stereoselective synthesis of derivatives of this compound.

Key research directions include:

Asymmetric Catalysis: The use of chiral catalysts to control the stereochemistry of reactions involving the triazine core is a largely unexplored area. This could involve the enantioselective functionalization of the triazine ring or the stereoselective introduction of substituents.

Chiral Auxiliaries: The use of chiral auxiliaries attached to the triazine core can direct the stereochemical outcome of subsequent reactions.

Synthesis of Chiral Triazine-Based Ligands: The development of chiral triazine-containing ligands for asymmetric catalysis is another promising avenue. Chiral triazine coupling reagents based on N-alkylproline esters have been synthesized and applied in the enantioselective incorporation of amino acid residues. nih.gov

Multi-Component Reactions for Rapid Access to Molecular Complexity

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, offer a highly efficient way to generate molecular diversity. nih.gov Applying MCR strategies to the synthesis of derivatives of this compound is a significant area for future exploration.

Potential MCR strategies include:

One-Pot, Three-Component Reactions: Designing MCRs that utilize this compound as one of the components can lead to the rapid synthesis of complex and diverse libraries of compounds. Iodine has been used to promote the multicomponent synthesis of 2,4-diamino-1,3,5-triazines. researchgate.net

Domino Reactions: Exploring domino reaction sequences that are initiated by a reaction at either the iodo or the amino group of the triazine could provide access to novel heterocyclic systems.

In-depth Study of Halogen Bonding Interactions in Triazine Systems

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic center. The iodine atom in this compound is a potential halogen bond donor, which could have significant implications for its crystal engineering and biological activity.

Future research in this area should involve:

Crystallographic Studies: Systematic crystallographic analysis of this compound and its derivatives can provide experimental evidence for the presence and nature of halogen bonding interactions in the solid state.

Computational Analysis: Computational studies can be used to quantify the strength and directionality of halogen bonds involving the iodo-triazine moiety.

Halogen Bonding in Biological Systems: Investigating the role of halogen bonding in the interaction of iodo-triazine derivatives with biological targets could lead to the design of more potent and selective inhibitors. The ability of triazine-based materials to capture iodine suggests strong interactions that could be harnessed. nih.gov

By pursuing these future research directions, the scientific community can significantly advance our understanding and utilization of this compound, paving the way for the development of new therapeutics, functional materials, and innovative chemical technologies.

Q & A

Q. How does this compound compare to chloro/methylthio analogs in kinase inhibition?

- Methodological Answer : Profile against a kinase panel (e.g., Eurofins KinaseProfiler). Iodine’s bulk may enhance selectivity for lipid kinases (e.g., PI3Kγ). Fit dose-response curves (GraphPad Prism) to calculate K values. Cross-validate with SPR to measure binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.